
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound that features a tert-butyl ester group, a piperazine ring, and a prop-2-ynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Butanoate Ester: The final step involves the esterification of the piperazine derivative with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of novel polymers and materials with unique properties.
Biological Studies: The compound can serve as a probe to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring can interact with binding pockets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
Tert-butyl 4-oxo-4-(4-allylpiperazin-1-yl)butanoate: Similar structure but with an allyl group instead of a prop-2-ynyl group.
Tert-butyl 4-oxo-4-(4-methylpiperazin-1-yl)butanoate: Similar structure but with a methyl group instead of a prop-2-ynyl group.
Uniqueness
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is unique due to the presence of the prop-2-ynyl group, which can participate in unique chemical reactions and interactions not possible with other substituents. This makes it a valuable compound for the development of novel chemical entities with specific properties and applications.
特性
IUPAC Name |
tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-5-8-16-9-11-17(12-10-16)13(18)6-7-14(19)20-15(2,3)4/h1H,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHJKPCRBHEYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2610011.png)
![N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2610012.png)
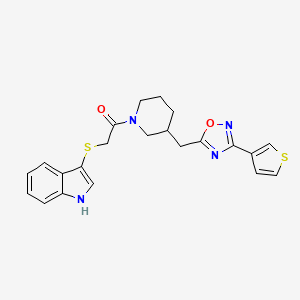
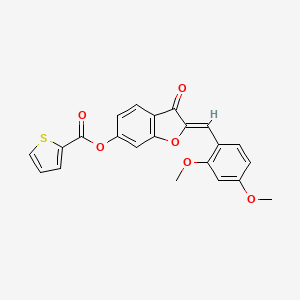
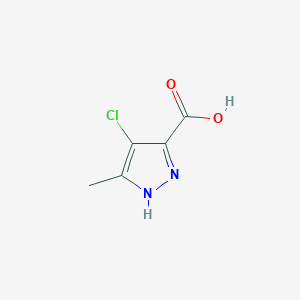
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2610017.png)
![1-[1,1,2,2-Tetrafluoro-2-(1H-imidazole-1-yl)ethyl]-3H-1,2-benzoiodoxole-3-one](/img/structure/B2610023.png)
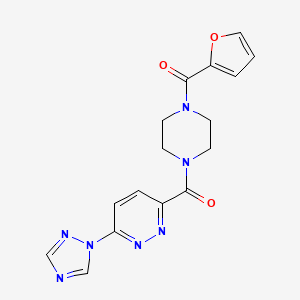
![3-{N-[(4-methoxyphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2610026.png)
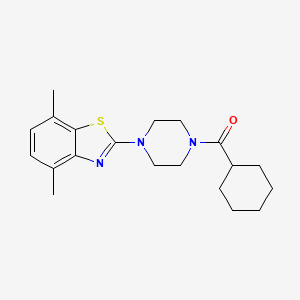
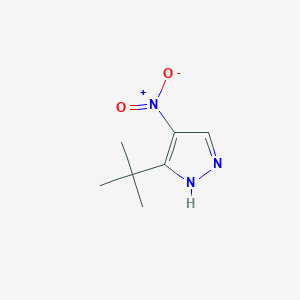
![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)
![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)
